2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. It is known for its biological activities and is used in various scientific research fields.
Mechanism of Action
Mode of Action
It is known that similar compounds in the pyrrolo[3,4-d]pyrimidine class have been found to inhibit certain enzymes, such as cdk2 . This suggests that EN300-26979121 may also interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential inhibition of enzymes like cdk2, it could be inferred that the compound may affect cell cycle regulation and apoptosis .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that EN300-26979121 may have similar effects.
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylpyrrole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and are known for their diverse biological activities.
Uniqueness
2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry.
Properties
IUPAC Name |
2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYITFWSIQTVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CNCC2=N1.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.